(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a butanamide backbone. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl derivative, followed by the introduction of the butanamide moiety through amide bond formation. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE include other chlorinated phenyl derivatives and butanamide-based compounds. Examples include:
Dichloroaniline: A chlorinated aniline derivative with similar structural features.
Steviol glycosides: Compounds with glycosidic linkages and similar molecular complexity.
Uniqueness
The uniqueness of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22ClN3O3 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
(3E)-N-(5-chloro-2-methylphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-8-9-16(21)11-17(13)22-19(25)10-15(3)23-24-20(26)12-27-18-7-5-4-6-14(18)2/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
JRUDGYHLMRJKKX-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C |
Origin of Product |
United States |
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